molecular formula C22H20O8 B1587578 Picropodophyllotoxone CAS No. 477-48-5

Picropodophyllotoxone

Cat. No. B1587578
CAS RN: 477-48-5
M. Wt: 412.4 g/mol
InChI Key: ISCQYPPCSYRZOT-MJXNMMHHSA-N
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Description

Picropodophyllotoxone is a compound with the molecular formula C22H20O8 and a molecular weight of 412.39 . It is a natural compound extracted from plants.


Molecular Structure Analysis

The molecular structure of a compound like Picropodophyllotoxone can be analyzed using various techniques such as Molecular Dynamics Simulations, Structural Analysis, and other methods . These techniques can provide insights into the compound’s stability, reactivity, and other properties.

Scientific Research Applications

Anticancer Properties

Picropodophyllotoxin (PPT), an epimer of podophyllotoxin, has demonstrated significant anticancer properties. In studies focusing on colorectal cancer cells, PPT was found to induce apoptosis, cell cycle arrest at the G1 phase, and increase in reactive oxygen species (ROS) in the HCT116 cell line. It also enhanced the phosphorylation of p38 MAPK, which regulates apoptosis and PPT-induced apoptosis, indicating its potential as an anticancer agent (Lee et al., 2021).

Biotransformation Processes

Picropodophyllotoxin has been the subject of research in biotransformation processes. A study demonstrated the novel biotransformation of podophyllotoxin to produce picropodophyllotoxin and podophyllic acid using Pseudomonas aeruginosa CCTCC AB93066 as a biocatalyst. This research suggested the site-specific isomerization and hydrolyzation of podophyllotoxin during its biotransformation process by P. aeruginosa (Tang, Li, & Zhong, 2009).

Insecticidal Applications

Picropodophyllotoxin has also been studied for its potential as a natural-product-based insecticidal agent. Novel 7-membered lactam derivatives of podophyllotoxin, including picropodophyllotoxin, showed potent pesticidal activity against oriental armyworm, Mythimna separata (Walker), suggesting its application in agriculture (Zhi et al., 2017).

properties

IUPAC Name

(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCQYPPCSYRZOT-MJXNMMHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197246
Record name Picropodopyllotoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picropodopyllotoxone

CAS RN

477-48-5
Record name (-)-Picropodophyllone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picropodopyllotoxone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picropodopyllotoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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